Home > Products > Screening Compounds P39341 > 2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile
2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile -

2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile

Catalog Number: EVT-13539019
CAS Number:
Molecular Formula: C32H35ClFN7O2
Molecular Weight: 604.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile, commonly known as Adagrasib, is a small molecule inhibitor specifically targeting the KRAS G12C mutation. This mutation is often implicated in non-small cell lung cancer (NSCLC), making Adagrasib a significant therapeutic agent in oncology. The compound has been developed by Mirati Therapeutics and is marketed under the brand name Krazati.

Source

Adagrasib was approved by the U.S. Food and Drug Administration (FDA) on December 12, 2022, for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC . Its chemical structure and properties have been extensively studied and documented in various scientific literature and databases, including DrugBank and PubChem .

Classification

Adagrasib falls under the classification of antineoplastic agents due to its potential to inhibit tumor growth by targeting specific oncogenic pathways. It is categorized as a KRAS GTPase inhibitor, which plays a crucial role in cell signaling pathways that control cell proliferation and survival.

Synthesis Analysis

The synthesis of Adagrasib involves multiple steps, typically starting from simpler organic compounds. A notable method includes the following:

  1. Formation of Key Intermediates: The synthesis begins with the formation of 2-fluoroprop-2-enoyl chloride from 2-fluoroprop-2-enoic acid. This step involves reacting the acid with thionyl chloride in dichloromethane (DCM) to yield the acyl chloride .
  2. Coupling Reaction: The key intermediate is then reacted with a precursor containing a piperazine moiety. This reaction typically occurs in the presence of a base such as N,N-diisopropylethylamine (DIEA) at low temperatures to facilitate selective acylation without side reactions .
  3. Purification: The crude product undergoes purification through column chromatography followed by preparative high-performance liquid chromatography (HPLC) to achieve high purity levels, often exceeding 99% .
Molecular Structure Analysis

The molecular formula of Adagrasib is C32H35ClFN7O2C_{32}H_{35}ClFN_{7}O_{2}, with a molecular weight of approximately 604.13 g/mol .

Structural Features

  • XLogP: 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 7
  • Topological Polar Surface Area: 88.8 Ų
  • Heavy Atom Count: 43
  • Defined Atom Stereocenter Count: 2

The structure includes complex ring systems and functional groups that contribute to its biological activity and specificity for KRAS G12C .

Chemical Reactions Analysis

Adagrasib's mechanism of action primarily involves covalent binding to the KRAS G12C mutant protein. The binding occurs through a nucleophilic attack on the electrophilic carbon of the cysteine residue adjacent to the G12C mutation site, leading to irreversible inhibition of KRAS activity.

Key Reactions

  1. Cyanation Reaction: Involves the introduction of a cyano group to an intermediate via sodium cyanide under controlled conditions.
  2. Acylation Reaction: The formation of Adagrasib from its precursors involves acylation reactions that are critical for establishing its pharmacophore—ensuring effective interaction with target proteins .
Mechanism of Action

Adagrasib selectively inhibits the KRAS GTPase by binding covalently to the cysteine residue at position 12 (G12C). This action prevents the protein from cycling between its active and inactive forms, effectively blocking downstream signaling pathways involved in cell proliferation and survival.

Data on Mechanism

Studies have shown that Adagrasib effectively reduces tumor growth in preclinical models harboring KRAS G12C mutations, demonstrating significant antitumor activity . Its selectivity for this mutation allows it to minimize effects on wild-type KRAS and other related pathways.

Physical and Chemical Properties Analysis

Adagrasib exhibits several notable physical and chemical properties:

  • Melting Point: Not extensively documented but can be inferred from similar compounds.
  • Solubility: Soluble in organic solvents like DCM; limited solubility in water.
  • Stability: Stable under acidic and neutral conditions but may hydrolyze under basic conditions.

These properties are critical for its formulation as an oral medication, ensuring bioavailability and therapeutic efficacy.

Applications

Adagrasib is primarily used in clinical settings for treating patients with advanced or metastatic non-small cell lung cancer harboring KRAS G12C mutations. Its development represents a significant advancement in targeted cancer therapies, offering hope for improved outcomes in this challenging patient population.

Additionally, ongoing research continues to explore its potential applications in combination therapies and other malignancies characterized by similar mutations .

Properties

Product Name

2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile

IUPAC Name

2-[4-[7-(8-chloronaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C32H35ClFN7O2

Molecular Weight

604.1 g/mol

InChI

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3

InChI Key

PEMUGDMSUDYLHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.